2-phenyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole-4-carboxamide

Description

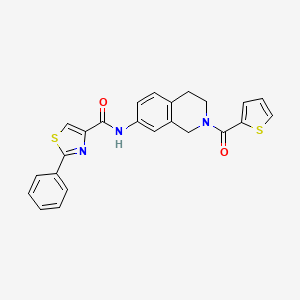

2-phenyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core linked to a tetrahydroisoquinoline scaffold substituted with a thiophene-2-carbonyl group. The molecule integrates multiple pharmacophoric motifs:

- Thiazole ring: Known for its role in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability .

- Tetrahydroisoquinoline: A nitrogen-containing bicyclic structure prevalent in bioactive alkaloids and kinase inhibitors.

- Thiophene-2-carbonyl group: Enhances π-π stacking interactions and modulates electronic properties.

Synthetic routes likely involve condensation reactions between thiazole-4-carboxylic acid derivatives and functionalized tetrahydroisoquinolines, akin to methods reported for related heterocycles .

Properties

IUPAC Name |

2-phenyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O2S2/c28-22(20-15-31-23(26-20)17-5-2-1-3-6-17)25-19-9-8-16-10-11-27(14-18(16)13-19)24(29)21-7-4-12-30-21/h1-9,12-13,15H,10-11,14H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEIKRHVKRLLJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4)C(=O)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- The target compound’s thiazole-thiophene-tetrahydroisoquinoline architecture distinguishes it from triazole-based analogs (e.g., [7–15]), which prioritize sulfonyl and halogenated aryl groups.

- Synthetic strategies for triazoles [7–9] involve cyclization under basic conditions, whereas the target compound likely requires amide coupling between pre-formed thiazole and tetrahydroisoquinoline intermediates .

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Data for Selected Compounds

Key Observations :

- The absence of C=O bands in triazoles [7–9] contrasts with the target compound, where thiophene-2-carbonyl and carboxamide C=O groups would dominate IR spectra.

- Thione tautomerization in triazoles [7–9] (evidenced by NH and C=S bands) suggests greater stability compared to thiazole-based systems, which lack tautomeric flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.